3-Bromo-1-benzothiophene
Overview
Description
3-Bromo-1-benzothiophene is an organosulfur compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The bromine atom at the third position of the benzothiophene ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science .
Synthetic Routes and Reaction Conditions:
Aryne Reaction with Alkynyl Sulfides: One of the methods to synthesize this compound involves the reaction of aryne intermediates with alkynyl sulfides.
Electrochemical Synthesis: Another method involves the electrochemical reaction of sulfonhydrazides with internal alkynes.
Industrial Production Methods:
Catalytic Bromination: Industrially, this compound can be synthesized by brominating benzothiophene using bromine in the presence of a catalyst.
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions, such as the Suzuki-Miyaura reaction, where it reacts with phenylboronic acid or 3-thienylboronic acid in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: This reaction typically uses a palladium catalyst, such as Pd@PDEB (poly(1,3-diethynylbenzene)), and a base like potassium carbonate in an organic solvent.
Major Products:
Mechanism of Action
Target of Action
3-Bromo-1-benzothiophene is a type of benzofuran compound . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
It is known that benzofuran compounds, which include this compound, interact with their targets to exert their biological activities
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities
Result of Action
Benzofuran compounds are known to have strong biological activities, suggesting that this compound may have significant molecular and cellular effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be kept in a dark place, sealed in dry conditions, and at room temperature to maintain its stability
Biochemical Analysis
Biochemical Properties
3-Bromo-1-benzothiophene plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules. It interacts with various enzymes and proteins, facilitating reactions such as the Suzuki-Miyaura coupling reaction. This reaction involves the interaction of this compound with phenylboronic acid in the presence of a palladium catalyst, leading to the formation of biaryl compounds . Additionally, this compound has been noted for its antifungal activity, interacting with fungal enzymes to inhibit their growth .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and reduced cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of certain kinases involved in cell signaling pathways, leading to changes in gene expression and cellular responses . The compound’s ability to form stable complexes with these biomolecules is crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperature or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, it can cause adverse effects such as liver toxicity and oxidative stress . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Post-translational modifications, such as phosphorylation, can further direct the compound to specific cellular compartments, enhancing its functional specificity .
Scientific Research Applications
3-Bromo-1-benzothiophene has diverse applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, including antifungal agents and potential anticancer drugs.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: Researchers use this compound to study various biological pathways and molecular interactions.
Comparison with Similar Compounds
3-Chloro-1-benzothiophene: Similar to 3-Bromo-1-benzothiophene but with a chlorine atom instead of bromine. It exhibits different reactivity and applications.
3-Iodo-1-benzothiophene: Contains an iodine atom, making it more reactive in certain substitution reactions compared to its bromo counterpart.
Uniqueness:
Reactivity: The bromine atom in this compound provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWDQSRTOOMPMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80223654 | |
Record name | Benzo(b)thiophene, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80223654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7342-82-7 | |
Record name | Benzo(b)thiophene, 3-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80223654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-benzo[b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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